molecular formula C17H12N4O3 B2726503 4-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}benzoic acid CAS No. 1955564-38-1

4-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}benzoic acid

Cat. No.: B2726503
CAS No.: 1955564-38-1
M. Wt: 320.308
InChI Key: OONZKBQSGZUHLP-UHFFFAOYSA-N
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Description

4-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}benzoic acid is a complex organic compound that features both indole and oxadiazole moieties. These structures are significant in medicinal chemistry due to their biological activities. The indole ring is a common structure in many natural products and pharmaceuticals, while the oxadiazole ring is known for its stability and versatility in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}benzoic acid typically involves multiple steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Oxadiazole Ring Formation: The 1,3,4-oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the indole derivative with the oxadiazole derivative. This can be achieved through a nucleophilic substitution reaction where the amino group of the indole attacks the carbonyl carbon of the oxadiazole, forming the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, which can be oxidized to form various quinonoid structures.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different amine derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to quinonoid structures, while reduction of the oxadiazole ring can yield various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}benzoic acid is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is of interest due to its potential as a pharmacophore. The indole and oxadiazole rings are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers study this compound to develop new drugs and therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential to treat various diseases. The combination of indole and oxadiazole moieties can interact with multiple biological targets, making it a versatile candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and reactive nature. Its applications in the pharmaceutical industry are particularly significant, where it can be used to create new active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 4-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}benzoic acid involves its interaction with various molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. The oxadiazole ring can interact with nucleic acids and proteins, affecting cellular processes. Together, these interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol: A compound with a similar oxadiazole ring but different substituents.

    4-(1H-Indol-3-yl)butanoic acid: Another indole derivative with a different side chain.

Uniqueness

4-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino}benzoic acid is unique due to the combination of indole and oxadiazole rings in a single molecule This dual functionality allows it to interact with a broader range of biological targets compared to compounds with only one of these moieties

Properties

IUPAC Name

4-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3/c22-16(23)10-5-7-11(8-6-10)19-17-21-20-15(24-17)13-9-18-14-4-2-1-3-12(13)14/h1-9,18H,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUUOBCVHLDUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NN=C(O3)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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